molecular formula C16H10FNO3 B12475813 2-(3-Acetylphenyl)-5-fluoroisoindole-1,3-dione

2-(3-Acetylphenyl)-5-fluoroisoindole-1,3-dione

Cat. No.: B12475813
M. Wt: 283.25 g/mol
InChI Key: OTFDCERNQKDGJR-UHFFFAOYSA-N
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Description

2-(3-Acetylphenyl)-5-fluoroisoindole-1,3-dione is a compound that belongs to the class of isoindole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetylphenyl)-5-fluoroisoindole-1,3-dione typically involves the reaction of 3-acetylphenylamine with 5-fluoroisophthalic anhydride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetylphenyl)-5-fluoroisoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Acetylphenyl)-5-fluoroisoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Acetylphenyl)-5-fluoroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Acetylphenyl)-5-fluoroisoindole-1,3-dione is unique due to its specific structural features, such as the presence of both acetyl and fluoro groups on the isoindole ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H10FNO3

Molecular Weight

283.25 g/mol

IUPAC Name

2-(3-acetylphenyl)-5-fluoroisoindole-1,3-dione

InChI

InChI=1S/C16H10FNO3/c1-9(19)10-3-2-4-12(7-10)18-15(20)13-6-5-11(17)8-14(13)16(18)21/h2-8H,1H3

InChI Key

OTFDCERNQKDGJR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)F

Origin of Product

United States

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